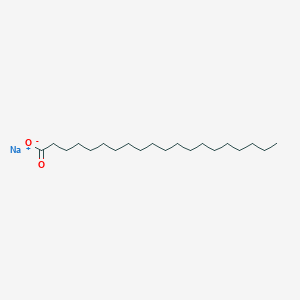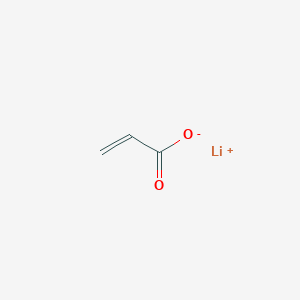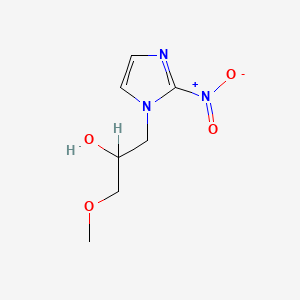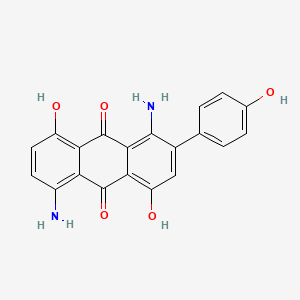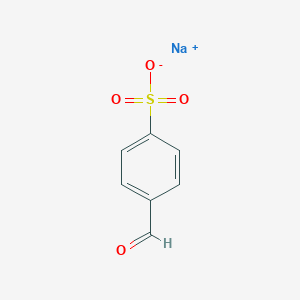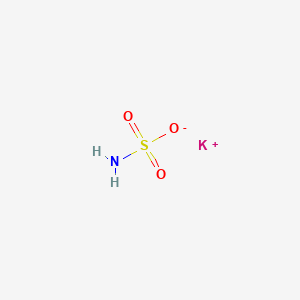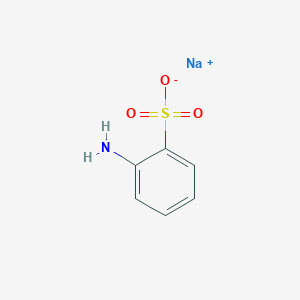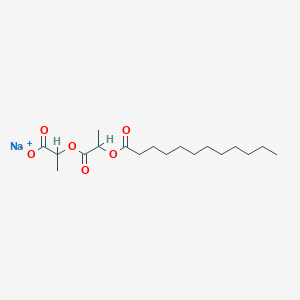
sodium;2-(2-dodecanoyloxypropanoyloxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(2-dodecanoyloxypropanoyloxy)propanoate typically involves the esterification of lauric acid (dodecanoic acid) with lactic acid, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like toluene or xylene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with continuous monitoring of temperature, pH, and reaction time to ensure high yield and purity. The product is then purified through processes such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-(2-dodecanoyloxypropanoyloxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form lauric acid and lactic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of ester groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Lauric acid and lactic acid.
Oxidation: Dodecanoic acid and lactic acid derivatives.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Sodium;2-(2-dodecanoyloxypropanoyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier and surfactant in various chemical formulations.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and food additives
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stability of emulsions. In biological systems, it can disrupt microbial cell membranes, leading to antimicrobial effects. The molecular targets include lipid bilayers and membrane proteins .
Comparison with Similar Compounds
Similar Compounds
Sodium stearoyl lactylate: Another ester of fatty acids with similar emulsifying properties.
Sodium lauroyl sarcosinate: A surfactant with comparable applications in personal care products.
Sodium cocoyl isethionate: Used in similar applications but derived from coconut oil
Uniqueness
Sodium;2-(2-dodecanoyloxypropanoyloxy)propanoate is unique due to its specific combination of lauric acid and lactic acid, providing a balance of hydrophilic and lipophilic properties. This makes it particularly effective as an emulsifier and antimicrobial agent in various formulations .
Properties
IUPAC Name |
sodium;2-(2-dodecanoyloxypropanoyloxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O6.Na/c1-4-5-6-7-8-9-10-11-12-13-16(19)23-15(3)18(22)24-14(2)17(20)21;/h14-15H,4-13H2,1-3H3,(H,20,21);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYZDAJPNNBYED-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NaO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
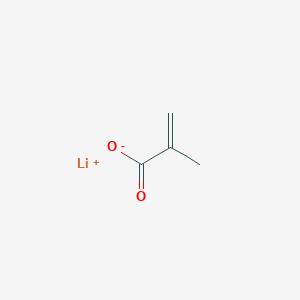
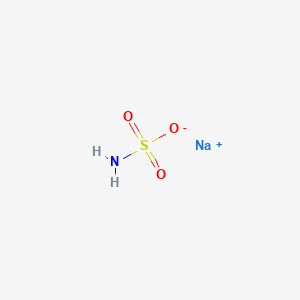
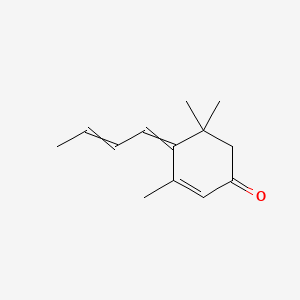
![(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione](/img/structure/B7822728.png)
